3-(4-bromophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-13-5-2-12(3-6-13)4-7-15(22)21-10-14(11-21)20-16-18-8-1-9-19-16/h1-3,5-6,8-9,14H,4,7,10-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFFETVGLRBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)Br)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 3-(4-bromophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one. The incorporation of the pyrimidine ring is known to enhance cytotoxicity against various cancer cell lines, including breast and cervical cancer cells. Research indicates that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The presence of the bromophenyl group is believed to contribute to this effect by interfering with microbial cell wall synthesis or function, thereby providing a basis for developing new antimicrobial agents .
Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents in neurodegenerative disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
In another study, derivatives were tested against multi-drug resistant strains of bacteria. The results showed promising activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential for development into new therapeutic options .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a kinase enzyme, inhibiting its activity and thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Aryl Group
3-(4-Bromophenyl)-1-(Pyrrolidin-1-yl)Propan-1-one (1i)
- Core Structure : Similar propan-1-one backbone but replaces the azetidine-pyrimidine group with pyrrolidine.
- Impact : Pyrrolidine, a five-membered amine ring, increases steric bulk compared to azetidine (four-membered). This may reduce conformational flexibility and alter binding affinity in biological targets .
- Synthesis : Prepared via reaction of the corresponding chloride with pyrrolidine, yielding quantitative efficiency .
3-(4-Methoxyphenyl)-1-{3-[(Pyrimidin-2-yl)Amino]Azetidin-1-yl}Propan-1-one (BK62538)
- Core Structure : Identical azetidine-pyrimidine-propan-1-one scaffold but substitutes bromophenyl with methoxyphenyl.
- Impact : Methoxy is electron-donating, enhancing solubility and altering electronic distribution compared to bromophenyl. Molecular weight decreases (312.37 vs. ~388.26 for bromophenyl analog) .
- Applications : Methoxy derivatives are often explored for antimicrobial or CNS activity due to improved bioavailability .
5-[3-(4-Bromophenyl)-1-(2,5-Dimethoxyphenyl)-3-Oxopropyl]-1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-Tri-one
- Core Structure : Incorporates a bromophenyl-propan-1-one unit but fused to a pyrimidinetrione ring system.
- Synthesized via Claisen-Schmidt condensation and Michael addition .
Variations in the Amine Moiety
1-(3-Phenyl-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazol-1-yl)-3-(Hydrazinyloxy)Propan-1-one (ME-4)
- Core Structure : Propan-1-one linked to a dihydropyrazole ring instead of azetidine. The bromophenyl group is absent.
- Hydrazinyloxy groups may confer redox activity or metal chelation properties .
- Spectral Data : ¹H NMR δ 4.84 (methylene side chain), distinct from azetidine derivatives .
3-((1-(3-(5-Fluoro-1H-Indol-2-yl)Phenyl)Piperidin-4-yl)Amino)-1-(4-Isopropylpiperazin-1-yl)Propan-1-one (16)
- Core Structure : Propan-1-one with a piperidine-piperazine-fluorophenyl-indole system.
- Molecular weight (unreported) likely exceeds 500 Da, contrasting with the target compound’s lower mass .
Key Research Findings
- Electronic Effects : Bromophenyl derivatives exhibit lower solubility but higher metabolic stability compared to methoxy or chloro analogs .
- Stereochemical Considerations : Azetidine’s smaller ring size (vs. pyrrolidine or piperidine) may reduce steric hindrance, improving binding to flat aromatic targets like kinase domains .
- Spectral Signatures : ¹H NMR shifts for methylene groups in azetidine derivatives (e.g., δ 3.5–4.0) differ from pyrrolidine analogs (δ 1.3–1.5 for methylene protons) .
Biological Activity
The compound 3-(4-bromophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one , also referred to as a pyrimidine-containing azetidine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization with pyrimidine moieties. The structural formula can be represented as follows:
This compound features a 4-bromophenyl group and a pyrimidin-2-ylamino substituent, which are integral to its biological activity.
Anticancer Properties
Research has indicated that compounds with azetidine and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown:
- Inhibition of Proliferation : Studies have demonstrated that related azetidine derivatives can inhibit cell proliferation in various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer) at nanomolar concentrations .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Azetidine Derivative A | MCF-7 | 50 | Induces apoptosis |
| Azetidine Derivative B | HT-29 | 30 | Cell cycle arrest |
Antiviral Activity
The antiviral potential of azetidine derivatives has also been explored. For example, certain compounds have been noted for their ability to inhibit viral replication by interfering with viral proteins or host cell machinery . The specific mechanism often involves the modulation of signaling pathways critical for viral lifecycle completion.
Other Biological Activities
In addition to anticancer and antiviral effects, the compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds can inhibit bacterial growth, making them candidates for further exploration in antibiotic development.
- Cytotoxic Effects : The cytotoxicity profile against non-cancerous cells is critical for assessing therapeutic viability. Compounds must demonstrate selective toxicity towards cancer cells while sparing healthy tissues.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Anticancer Activity : A study published in Molecules reported that azetidinone derivatives inhibited proliferation in breast cancer cell lines through apoptosis induction mechanisms .
- Antiviral Evaluation : Research highlighted in ACS Publications revealed that certain azetidine derivatives possess antiviral properties against HIV by inhibiting reverse transcriptase activity .
- Pharmacological Profiling : Comprehensive pharmacological profiling has shown that these compounds may act on multiple targets, suggesting a polypharmacological approach to drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
